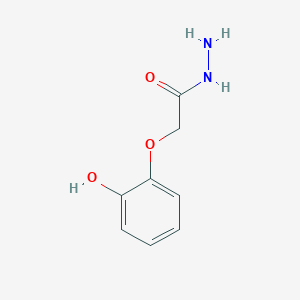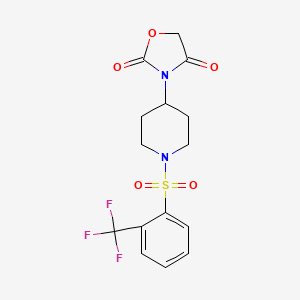
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as TPOXX, and it is a potent inhibitor of orthopoxviruses, including the smallpox virus. In
Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications
The compound “3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a structurally complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications based on the structural features and related compounds.
Synthesis of Piperidine Derivatives: Piperidine derivatives are crucial in drug design, serving as building blocks for numerous pharmaceuticals. The trifluoromethyl group and the oxazolidine-dione moiety in the compound can be exploited to synthesize novel piperidine derivatives with potential pharmacological activities .
Pharmacological Applications: Due to the presence of the piperidine ring, this compound could be involved in the synthesis of drugs targeting central nervous system disorders, as piperidine is a common motif in molecules with CNS activity .
Antiviral Agents: Compounds with piperidine structures have been shown to possess antiviral properties. The subject compound could be modified to enhance its efficacy against various viruses, including influenza, herpes simplex, and coxsackievirus .
Anticancer Research: The oxazolidine-dione structure is similar to that of some known anticancer agents. This compound could be a precursor in the synthesis of new anticancer drugs, potentially targeting specific cancer cell lines .
Inhibitors of Kinases: Piperidine derivatives have been designed as kinase inhibitors, which are essential in cancer treatment. The compound may serve as a lead structure for developing new kinase inhibitors .
HIV Reverse Transcriptase Inhibitors: Isatin derivatives, which share structural similarities with the compound, have shown promise as HIV reverse transcriptase inhibitors. This suggests potential applications in HIV treatment research .
Development of Antipsychotic Medications: The structural features of this compound suggest it could be used in the development of antipsychotic medications, as piperidine derivatives are often found in drugs treating psychiatric conditions .
Anti-Inflammatory Applications: Given the sulfonyl group’s presence, the compound might be explored for its anti-inflammatory properties, which could lead to the development of new anti-inflammatory medications .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would depend on the specific biochemical properties of the compound and the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The impact on specific biochemical pathways would depend on the compound’s interaction with its targets.
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular function.
Propriétés
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCZQIADYVXZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

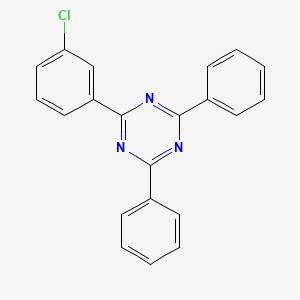
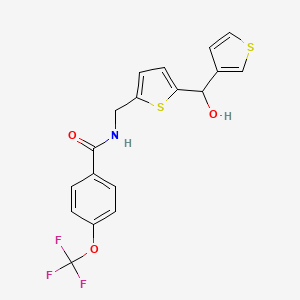
![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)
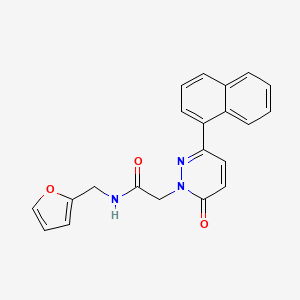
![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)
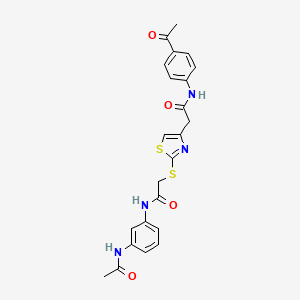
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)
